N-[5-(3-甲基硫代苯基)-1,3,4-恶二唑-2-基]-5,6,7,8-四氢萘-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a useful research compound. Its molecular formula is C20H19N3O2S and its molecular weight is 365.45. The purity is usually 95%.
BenchChem offers high-quality N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5,6,7,8-tetrahydronaphthalene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5,6,7,8-tetrahydronaphthalene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌潜力
与 N-[5-(3-甲基硫代苯基)-1,3,4-恶二唑-2-基]-5,6,7,8-四氢萘-2-甲酰胺 相关的化合物的突出应用之一是抗癌研究。研究表明,1,3,4-恶二唑的衍生物,特别是那些含有萘部分的衍生物,表现出显着的体外抗癌活性。例如,Salahuddin 等人 (2014) 探索了 1,3,4-恶二唑衍生物的合成和抗癌评价,发现一种化合物对乳腺癌细胞系特别活跃,而其他化合物则表现出中等的活性 (Salahuddin 等人,2014)。这表明此类化合物作为抗癌剂进一步研究的潜力。
抗菌活性
1,3,4-恶二唑的结构基序与各种取代基相结合,已对其抗菌功效进行了评估。研究表明,某些衍生物具有广谱抗菌特性。A. M. Sridhara 等人 (2011) 的一项研究合成了 3-异恶唑啉取代的酞嗪甲基磺酰基-恶二唑,并进行了测试,结果表明,几种化合物对各种细菌和真菌菌株表现出显着的活性 (A. M. Sridhara 等人,2011)。这突出了此类分子在开发新的抗菌剂中的潜力。
作用机制
Target of Action
The primary target of TCMDC-142865 is the essential malarial kinase PfCLK3 . This kinase plays a crucial role in the RNA splicing of the malarial parasite Plasmodium falciparum .
Mode of Action
TCMDC-142865 acts as a reversible inhibitor of PfCLK3 . It binds to an allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome . This selective binding improves the selectivity of the compound, reducing potential off-target effects in humans .
Biochemical Pathways
The inhibition of PfCLK3 by TCMDC-142865 affects the RNA splicing of the malarial parasite . This disruption in the parasite’s RNA processing machinery can lead to detrimental effects on its survival and proliferation .
Pharmacokinetics
falciparum killing assays . Its efficacy in parasites is maintained even when the compound is washed out 6 hours after exposure , suggesting a potential for sustained action and good bioavailability.
Result of Action
The inhibition of PfCLK3 by TCMDC-142865 leads to the death of the P. falciparum parasite . This makes TCMDC-142865 a promising lead in the search for a single-dose cure for malaria .
Action Environment
The action, efficacy, and stability of TCMDC-142865 could potentially be influenced by various environmental factors. It’s worth noting that the development of new analogues of TCMDC-142865 is ongoing , which may provide further insights into the environmental influences on the compound’s action.
生化分析
Biochemical Properties
TCMDC-142865 has been identified as an inhibitor of the Plasmodium falciparum prolyl-tRNA synthetase (PfProRS), an enzyme crucial for protein synthesis in the malaria parasite . The compound interacts with PfProRS, inhibiting its activity and thereby disrupting protein synthesis within the parasite .
Cellular Effects
The inhibition of PfProRS by TCMDC-142865 has significant effects on the cellular processes of Plasmodium falciparum. By disrupting protein synthesis, the compound interferes with the parasite’s ability to grow and reproduce, effectively halting its life cycle .
Molecular Mechanism
TCMDC-142865 exerts its effects at the molecular level through binding interactions with PfProRS. The compound binds to the enzyme, inhibiting its activity and preventing it from catalyzing the attachment of proline to its corresponding tRNA . This disruption in the protein synthesis pathway is what leads to the compound’s antimalarial effects .
Metabolic Pathways
Given its role as an inhibitor of PfProRS, it is likely involved in the protein synthesis pathway within Plasmodium falciparum .
属性
IUPAC Name |
N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-26-17-8-4-7-16(12-17)19-22-23-20(25-19)21-18(24)15-10-9-13-5-2-3-6-14(13)11-15/h4,7-12H,2-3,5-6H2,1H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGBWAPKXKKIOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(CCCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。